molecular formula C47H55N6O7P B15136976 N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

Cat. No.: B15136976
M. Wt: 846.9 g/mol
InChI Key: KAPZLPKVFWYABS-PAFRUHHHSA-N
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Description

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis of oligonucleotides. This compound is notable for its role in DNA/RNA synthesis, making it a valuable tool in various fields of scientific research, including molecular biology and genetic engineering .

Preparation Methods

The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves several stepsThe reaction conditions typically involve the use of organic solvents and reagents such as dimethoxytrityl chloride (DMTr-Cl) and benzoyl chloride (Bz-Cl) under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:

Scientific Research Applications

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is widely used in scientific research for:

Mechanism of Action

The mechanism of action of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a building block, allowing for the creation of modified nucleic acids with enhanced stability and binding affinity. The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides can interact with specific nucleic acid sequences .

Properties

Molecular Formula

C47H55N6O7P

Molecular Weight

846.9 g/mol

IUPAC Name

N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1

InChI Key

KAPZLPKVFWYABS-PAFRUHHHSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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